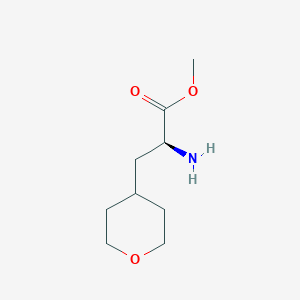![molecular formula C11H16IN5O B13470239 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a morpholine ring, a triazole ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a substitution reaction, where a suitable morpholine derivative reacts with the triazole intermediate.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added via an alkylation reaction, using an appropriate alkylating agent.
Formation of the Hydroiodide Salt: The final step involves the formation of the hydroiodide salt by reacting the compound with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or prop-2-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another morpholine-containing compound with different functional groups and applications.
5-(morpholin-4-yl)-4H-1,2,4-triazol-3-amine: A triazole derivative with a similar structure but different substituents.
Uniqueness
2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16IN5O |
|---|---|
Poids moléculaire |
361.18 g/mol |
Nom IUPAC |
2-(5-morpholin-4-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)acetonitrile;hydroiodide |
InChI |
InChI=1S/C11H15N5O.HI/c1-2-5-16-10(3-4-12)13-14-11(16)15-6-8-17-9-7-15;/h2H,1,3,5-9H2;1H |
Clé InChI |
MDURKDZPLUIYQI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=NN=C1N2CCOCC2)CC#N.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


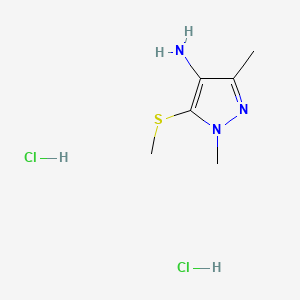

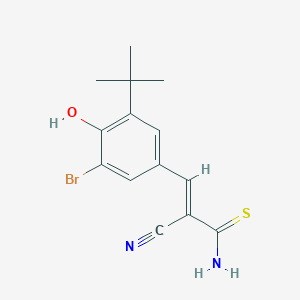
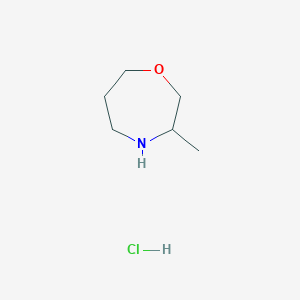
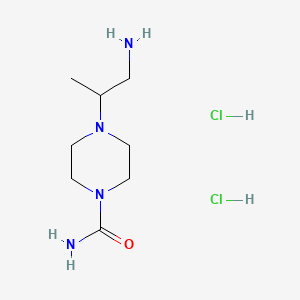
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
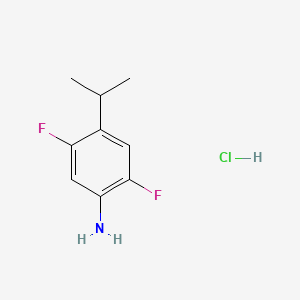
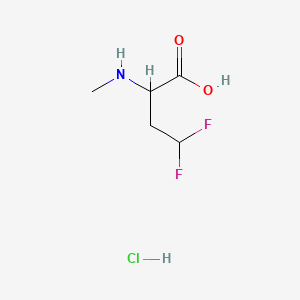
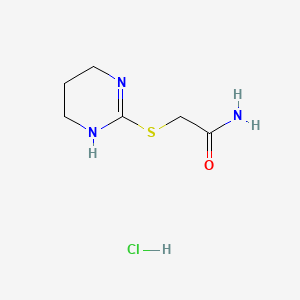
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
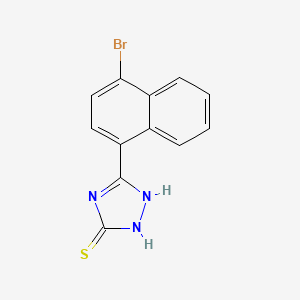
![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
